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Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in

regulating gene expression. This process is mediated by histone acetyltransferases (HATs),

which catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine

residues on histone tails.[1][2] The resulting neutralization of the positive charge on lysine

residues leads to a more relaxed chromatin structure, generally associated with transcriptional

activation.[1] Dysregulation of HAT activity is implicated in various diseases, including cancer,

making HATs attractive targets for therapeutic intervention.[3][4][5]

Lys-CoA, a potent and selective inhibitor of the p300/CBP family of HATs, serves as an

invaluable tool for studying the roles of these enzymes in biological processes.[6][7] However,

its utility in cellular assays is limited by its inability to cross cell membranes. To overcome this, a

cell-permeable analog, Lys-CoA-tat, has been developed. This molecule incorporates the cell-

penetrating peptide sequence from the HIV-1 Tat protein, enabling its use in living cells.[8]

These application notes provide detailed protocols for performing in vitro and cellular histone

acetylation assays using Lys-CoA and its cell-permeable analog, Lys-CoA-tat, to investigate

the function and inhibition of p300/CBP HATs.
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Histone acetyltransferases, such as p300, transfer an acetyl group from acetyl-CoA to the ε-

amino group of a lysine residue on a histone tail. This reaction neutralizes the positive charge

of the lysine, weakening the interaction between the histone and the negatively charged DNA

backbone. This leads to a more open chromatin conformation (euchromatin), which allows for

the binding of transcription factors and subsequent gene transcription. Lys-CoA acts as a

competitive inhibitor of p300 with respect to acetyl-CoA, binding to the acetyl-CoA binding site

and preventing the transfer of the acetyl group to the histone substrate.[9]
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Figure 1: Mechanism of histone acetylation by p300/CBP and its inhibition by Lys-CoA-tat.

Quantitative Data Summary
The inhibitory potency of Lys-CoA and its analogs against various HATs is summarized in the

table below. This data is crucial for designing experiments and interpreting results.
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Compound Target HAT IC50 Value Assay Type Reference

Lys-CoA p300 ~0.5 µM Radiometric [6][7]

PCAF ~200 µM Radiometric [6][7]

Lys-CoA-tat p300/CBP

Not directly

reported, but

effective at 25

µM in cellular

assays

³H-thymidine

incorporation
[8]

C646 (control

inhibitor)
p300

~10-20 µM (in

cells)

³H-thymidine

incorporation
[8]

Experimental Protocols
Here, we provide detailed protocols for three common types of histone acetylation assays: a

radiometric assay for in vitro studies, a fluorescence-based assay for in vitro high-throughput

screening, and a cellular assay using Western blotting to assess the effects of Lys-CoA-tat.
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Figure 2: General workflow for in vitro and cellular histone acetylation assays.

Protocol 1: In Vitro Radiometric Histone
Acetyltransferase (HAT) Assay
This "gold standard" assay directly measures the incorporation of a radiolabeled acetyl group

from [³H]-acetyl-CoA into a histone substrate.[10]

Materials:
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Recombinant human p300 (catalytic domain)

Histone H3 or H4 peptide substrate

[³H]-acetyl-CoA

Unlabeled ("cold") acetyl-CoA

Lys-CoA (for inhibition studies)

HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

Stop Solution: 0.2 M Tris-HCl (pH 6.8), 40% glycerol, 14% SDS

Whatman P81 phosphocellulose filter paper

Scintillation cocktail

Scintillation counter

Procedure:

Reagent Preparation:

Prepare a 2X enzyme solution of recombinant p300 in HAT Assay Buffer.

Prepare a 2X substrate solution containing the histone peptide and [³H]-acetyl-CoA in HAT

Assay Buffer. The final concentration of acetyl-CoA should be at or near the Km for p300.

Prepare serial dilutions of Lys-CoA in HAT Assay Buffer for IC50 determination.

Reaction Setup (in a 96-well plate):

To appropriate wells, add 25 µL of the 2X Lys-CoA dilutions or vehicle control (HAT Assay

Buffer).

Add 25 µL of the 2X p300 enzyme solution to all wells except the "no enzyme" control.
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Initiate the reaction by adding 50 µL of the 2X histone/[³H]-acetyl-CoA substrate mix to all

wells.

Incubation:

Incubate the plate at 30°C for 30-60 minutes.

Stopping the Reaction and Detection:

Spot 20 µL of each reaction mixture onto a sheet of Whatman P81 filter paper.

Wash the filter paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer

(pH 9.0) to remove unincorporated [³H]-acetyl-CoA.

Wash once with acetone and let the filter paper air dry.

Place the filter spots into scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Subtract the counts from the "no enzyme" control to determine the net counts for each

reaction.

Plot the percentage of inhibition against the log concentration of Lys-CoA to determine the

IC50 value.

Protocol 2: In Vitro Fluorescence-Based Histone
Acetyltransferase (HAT) Assay
This high-throughput assay measures the production of Coenzyme A (CoA), a product of the

HAT reaction, using a thiol-sensitive fluorescent probe.[11][12]

Materials:

Recombinant human p300 (catalytic domain)

Histone H3 peptide substrate
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Acetyl-CoA

Lys-CoA

HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT

Thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-

methylcoumarin - CPM)

Stop Solution (optional, can be integrated with the developer)

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare reagents as described in the radiometric assay protocol, but using unlabeled

acetyl-CoA.

Reaction Setup (in a black 96-well plate):

Set up the reaction as described for the radiometric assay.

Incubation:

Incubate the plate at 30°C for 30-60 minutes.

Detection:

Add the CPM fluorescent probe to each well. The probe will react with the free thiol group

on the generated CoA, producing a fluorescent signal.

Incubate for a further 5-10 minutes at room temperature, protected from light.

Measure the fluorescence using a plate reader at the appropriate excitation and emission

wavelengths for the chosen probe (e.g., Ex/Em = 388/478 nm for CPM).

Data Analysis:
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Subtract the background fluorescence from the "no enzyme" control.

Calculate the percentage of inhibition and determine the IC50 value as described for the

radiometric assay.

Protocol 3: Cellular Histone Acetylation Assay Using
Western Blotting
This protocol assesses the effect of the cell-permeable Lys-CoA-tat on global histone

acetylation levels within cultured cells.

Materials:

Cell line of interest (e.g., a cancer cell line known to have high p300 activity)

Cell culture medium and supplements

Lys-CoA-tat

Control inhibitor (e.g., C646)

Histone extraction buffer

BCA or Bradford protein assay reagents

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-Histone H3 (specific for a p300-mediated mark, e.g.,

H3K27ac), anti-total Histone H3

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Imaging system

Procedure:

Cell Culture and Treatment:

Plate the cells and allow them to adhere and grow to 70-80% confluency.

Treat the cells with varying concentrations of Lys-CoA-tat, a control inhibitor, or vehicle

(e.g., DMSO) for a predetermined time (e.g., 24 hours).

Histone Extraction:

Harvest the cells and perform acid extraction of histones.

Protein Quantification:

Determine the protein concentration of the histone extracts.

SDS-PAGE and Western Blotting:

Load equal amounts of histone extract (e.g., 10-20 µg) per lane on an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with the primary antibody against acetylated histone H3 overnight

at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system.

Data Analysis:
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Quantify the band intensities for acetylated H3 and total H3.

Normalize the acetylated H3 signal to the total H3 signal to account for loading

differences.

Compare the levels of histone acetylation in treated cells to the vehicle control to

determine the effect of Lys-CoA-tat.

Troubleshooting and Considerations
Acetyl-CoA Stability: Acetyl-CoA is unstable, especially in solution. Prepare fresh solutions or

aliquot and store at -80°C to minimize degradation.[1][10]

Enzyme Activity: Ensure the HAT enzyme is active. Run a positive control without any

inhibitor.

Antibody Specificity: For immuno-based assays, validate the specificity of the anti-acetyl-

lysine antibody to avoid cross-reactivity.

Cell Permeability: For cellular assays, confirm the uptake of Lys-CoA-tat, if possible, or use

a well-characterized cell-penetrating peptide.

Off-Target Effects: As with any inhibitor, consider the possibility of off-target effects and

include appropriate controls.

Conclusion
The protocols and information provided in these application notes offer a comprehensive guide

for researchers to effectively utilize Lys-CoA and Lys-CoA-tat in studying histone acetylation.

By employing these methods, scientists can further elucidate the roles of p300/CBP in health

and disease and advance the development of novel epigenetic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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